![molecular formula C12H14ClNO4 B3394200 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene CAS No. 937273-31-9](/img/structure/B3394200.png)
2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene
Overview
Description
2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene, also known as ANCMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene is not well understood, but it is believed to act as a nucleophile in various reactions. The allyloxy and chloroethoxy groups in 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene can undergo substitution reactions with various electrophiles, leading to the formation of new compounds. The nitro group in 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene can also undergo reduction reactions to form amino compounds, which have potential applications in the field of pharmaceuticals.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene. However, studies have shown that 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene has low toxicity and is not mutagenic or carcinogenic. 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene has also been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene is its ease of synthesis, which makes it a cost-effective building block for the synthesis of various compounds. 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene is also stable under a wide range of conditions, making it a versatile compound for use in various applications. However, one limitation of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research and development of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene. One potential application of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene is in the synthesis of functionalized nanoparticles and nanocomposites for use in various fields, such as electronics, catalysis, and biomedical applications. 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene can also be used as a building block for the synthesis of new antimicrobial agents and antitumor agents. Further studies are needed to understand the mechanism of action of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene and its potential applications in various fields.
Conclusion:
In conclusion, 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene is a promising chemical compound with potential applications in various fields. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for use in the synthesis of various compounds. Further research is needed to fully understand the mechanism of action of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene and its potential applications in various fields.
Scientific Research Applications
2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene has been extensively studied for its potential use as a building block in the synthesis of various compounds. It has been used as a precursor for the synthesis of biologically active compounds, such as antitumor agents and antimicrobial agents. 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene has also been used in the synthesis of materials with potential applications in the field of nanotechnology. The unique structure of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene makes it an attractive candidate for the synthesis of functionalized nanoparticles and nanocomposites.
properties
IUPAC Name |
1-(2-chloroethoxy)-4-nitro-2-(prop-2-enoxymethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-2-6-17-9-10-8-11(14(15)16)3-4-12(10)18-7-5-13/h2-4,8H,1,5-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGMNQQLHCLEQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=C(C=CC(=C1)[N+](=O)[O-])OCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178768 | |
Record name | 1-(2-Chloroethoxy)-4-nitro-2-[(2-propen-1-yloxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene | |
CAS RN |
937273-31-9 | |
Record name | 1-(2-Chloroethoxy)-4-nitro-2-[(2-propen-1-yloxy)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937273-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethoxy)-4-nitro-2-[(2-propen-1-yloxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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